Z,E-3,13-Octadecadien-1-ol
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Overview
Description
Z,E-3,13-Octadecadien-1-ol: is an organic compound with the molecular formula C18H34O . It is a long-chain unsaturated alcohol with two double bonds located at the 3rd and 13th positions in the carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Alkenes: One common method for synthesizing Z,E-3,13-Octadecadien-1-ol involves the reduction of corresponding alkenes.
Alcohol Etherification: Another method involves the etherification of alcohols, where the corresponding alkene aldehyde or ketone is reduced to the desired alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned methods. The process is optimized for high yield and purity, ensuring the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z,E-3,13-Octadecadien-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Saturated alcohols.
Substitution Products: Various functionalized derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Antitumor Agents: Z,E-3,13-Octadecadien-1-ol is used in the synthesis of antitumor agents, such as isomers of Panaxytriol and Falcarinol.
Aromatase Inhibitors: It is also utilized in the synthesis of aromatase inhibitors used in cancer treatment.
Biology:
Insect Pheromones: The compound is identified as a sex pheromone in certain insect species, such as the poplar twig clearwing moth.
Medicine:
Cancer Treatment: As mentioned, it plays a role in the synthesis of compounds used in cancer treatment.
Industry:
Fragrance and Flavor Industry: this compound is used in the production of fragrances and flavors due to its sweet aroma.
Mechanism of Action
The mechanism of action of Z,E-3,13-Octadecadien-1-ol varies depending on its application. In the context of its use as a pheromone, it interacts with specific receptors in the target insect species, triggering behavioral responses . In medicinal applications, its derivatives may inhibit specific enzymes or pathways involved in cancer progression .
Comparison with Similar Compounds
Z,Z-3,13-Octadecadien-1-ol: Another isomer with similar structural features but different double bond configurations.
E,E-3,13-Octadecadien-1-ol: Another isomer with both double bonds in the E configuration.
Z,E-3,13-Octadecadien-1-ol Acetate: An acetate derivative of the compound.
Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its role as a pheromone and its applications in cancer treatment highlight its versatility and importance in various fields .
Properties
CAS No. |
73332-92-0 |
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Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(3Z,13E)-octadeca-3,13-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3/b6-5+,16-15- |
InChI Key |
QBNCGBJHGBGHLS-ZMHWZQNNSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC/C=C\CCO |
Canonical SMILES |
CCCCC=CCCCCCCCCC=CCCO |
Origin of Product |
United States |
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